molecular formula C7H10O5 B121046 Dimethyl 3-oxopentanedioate CAS No. 1830-54-2

Dimethyl 3-oxopentanedioate

Cat. No.: B121046
CAS No.: 1830-54-2
M. Wt: 174.15 g/mol
InChI Key: RNJOKCPFLQMDEC-UHFFFAOYSA-N
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Description

2, 6-Dimethyl-trans-2-heptenoyl-CoA, also known as dimethyl 1, 3-acetonedicarboxylate or dimethyl 3-oxopentanedioate, belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. 2, 6-Dimethyl-trans-2-heptenoyl-CoA is soluble (in water) and a very weakly acidic compound (based on its pKa).

Mechanism of Action

Dimethyl 1,3-acetonedicarboxylate, also known as Dimethyl 3-oxopentanedioate or Dimethyl acetone-1,3-dicarboxylate, is a highly reactive compound with a wide range of applications in organic synthesis .

Target of Action

The primary targets of Dimethyl 1,3-acetonedicarboxylate are various reactants in organic synthesis. It interacts with reactants such as 3-methoxalyl, 3-polyfluoroacyl, and 3-aroylchromones, as well as 1,3-diphenylacetone . These reactants play a crucial role in the formation of functionalized compounds with potential applications in sunscreen agents for UV protection, pharmaceuticals, and agrochemicals .

Mode of Action

Dimethyl 1,3-acetonedicarboxylate undergoes reactions primarily at the C-2 atom of the chromone system when combined with various reactants . These reactions result in pyrone ring-opening and subsequent formal [3 + 3] cyclocondensation . The specific compound synthesized depends on the substituent present at the 3-position of the reactant .

Biochemical Pathways

The biochemical pathways affected by Dimethyl 1,3-acetonedicarboxylate involve the synthesis of highly functionalized molecules. These molecules can be used as synthetic intermediates in the development of pharmaceuticals and agrochemicals . Furthermore, it is employed in the synthesis of functionally embellished o-Alkynylbenzoates or Furan-3 (2H)-ones .

Result of Action

The result of Dimethyl 1,3-acetonedicarboxylate’s action is the formation of functionalized compounds with diverse applications. For instance, it leads to the formation of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins . These compounds can be considered as potential scaffolds for creating new sunscreen agents that protect against harmful ultraviolet (UV) radiation .

Action Environment

The action of Dimethyl 1,3-acetonedicarboxylate is influenced by environmental factors such as the presence of other reactants and the pH of the reaction environment . Its high reactivity and excellent solubility make it stable under normal conditions, with a boiling point of 236-238 °C and a flash point of 125 °C .

Properties

IUPAC Name

dimethyl 3-oxopentanedioate
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InChI

InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNJOKCPFLQMDEC-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CC(=O)CC(=O)OC
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Molecular Formula

C7H10O5
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DSSTOX Substance ID

DTXSID5062007
Record name Dimethyl 3-oxoglutarate
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Molecular Weight

174.15 g/mol
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Physical Description

Light yellow liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl 3-oxoglutarate
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CAS No.

1830-54-2
Record name 1,5-Dimethyl 3-oxopentanedioate
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Record name Dimethyl 3-oxoglutarate
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Record name Dimethyl 3-oxopentanedioate
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Record name Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester
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Record name Dimethyl 3-oxoglutarate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for Dimethyl 1,3-acetonedicarboxylate?

A1: Dimethyl 1,3-acetonedicarboxylate has the molecular formula C7H10O5 and a molecular weight of 174.15 g/mol []. Its key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, which can be found in various chemical databases.

Q2: Dimethyl 1,3-acetonedicarboxylate is described as an "acidic β-keto ester". What are the implications of this for its reactivity?

A2: The acidic nature of the α-protons between the ketone and ester groups makes DMAD susceptible to deprotonation by bases. This generates a nucleophilic enolate species, a key intermediate in various reactions like alkylation, aldol, and Claisen condensations [].

Q3: Dimethyl 1,3-acetonedicarboxylate is a valuable reagent in organic synthesis. What are some of its key applications?

A3: DMAD is widely used in the synthesis of various heterocyclic compounds like pyridines, pyridazines, and pyrimidines [, , ]. It serves as a precursor for the Robinson-Schopf synthesis of piperidones, a class of nitrogen-containing heterocycles []. Its ability to undergo 2:1 condensations with α-dicarbonyl compounds leads to the formation of bicyclo[3.3.0]octane-3,7-diones, valuable intermediates in natural product synthesis [1-6, 29].

Q4: How does the structure of Dimethyl 1,3-acetonedicarboxylate contribute to its versatility as a synthetic building block?

A4: The presence of multiple reactive sites – the ketone, the two ester groups, and the acidic α-protons – allows for diverse transformations. Researchers have exploited these features to design elegant and efficient routes for synthesizing complex molecules [, , ].

Q5: Can you provide an example of a reaction where Dimethyl 1,3-acetonedicarboxylate acts as a key component and explain its role?

A5: In the Weiss-Cook condensation, DMAD reacts with a 1,2-dicarbonyl compound to form a bicyclo[3.3.0]octane-3,7-dione []. This reaction involves a double aldol condensation followed by a double dehydration. DMAD provides the two carbon atoms that bridge the two carbonyl groups of the 1,2-dicarbonyl compound, forming the bicyclic structure.

Q6: Have there been studies on modifying the structure of Dimethyl 1,3-acetonedicarboxylate to influence its reactivity or introduce new functionalities?

A6: Yes, researchers have explored the synthesis and reactivity of various derivatives of DMAD. For instance, the use of diethyl 1,3-acetonedicarboxylate has been reported, expanding the synthetic possibilities []. Modifications in the ester alkyl groups or the introduction of substituents on the methylene groups can alter the reactivity and lead to different product outcomes.

Q7: Can you give an example of how structural modifications to Dimethyl 1,3-acetonedicarboxylate have led to the synthesis of different product classes?

A7: Reacting DMAD with alkyl alkynoates yields resorcinols through a Michael addition-Dieckman cyclization sequence []. In contrast, using DMAD with enals in the presence of a catalyst leads to bicyclo[3.3.1]nonane derivatives through a sequential Michael addition-intramolecular aldolization []. These examples showcase how subtle changes in the reaction partners and conditions can dramatically alter the reaction pathway and final product.

Q8: What analytical methods are commonly employed for the characterization and quantification of Dimethyl 1,3-acetonedicarboxylate and its reaction products?

A9: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural characterization [, , , , ]. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for separation and quantification, often coupled with detectors like flame ionization detectors (FID) or mass spectrometers [, , ].

Q9: What is known about the environmental impact of Dimethyl 1,3-acetonedicarboxylate and are there any green chemistry initiatives related to its use?

A10: While specific ecotoxicological data for DMAD might be limited, research focusing on sustainable synthetic approaches is important. For example, developing efficient catalytic processes, utilizing greener solvents, and minimizing waste generation are crucial aspects of green chemistry initiatives relevant to DMAD and its applications. Exploring alternative reagents with lower environmental impact and comparable reactivity is an active area of research [].

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